N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The molecular formula of N4-(3-bromophenyl)quinazoline-4,6,7-triamine is with a molecular weight of approximately 315.17 g/mol .
The compound can be synthesized through various chemical methods that involve the modification of quinazoline derivatives. It is classified as a heterocyclic aromatic amine due to its nitrogen-containing ring structure and is part of a broader category of compounds that exhibit pharmacological activities. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in drug development .
The synthesis of N4-(3-bromophenyl)quinazoline-4,6,7-triamine typically involves multiple steps starting from simpler quinazoline derivatives. A common synthetic route includes:
The synthesis can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
The molecular structure of N4-(3-bromophenyl)quinazoline-4,6,7-triamine features a quinazoline core with three amino groups at positions 4, 6, and 7, and a bromophenyl substituent at position N4. The structural representation can be summarized as follows:
This structure contributes to its biological activity through interactions with various cellular targets .
N4-(3-bromophenyl)quinazoline-4,6,7-triamine undergoes several chemical reactions that can modify its structure or enhance its biological activity:
These reactions are crucial for developing new derivatives with optimized therapeutic profiles.
The mechanism of action for N4-(3-bromophenyl)quinazoline-4,6,7-triamine primarily involves its interaction with biological targets such as kinases or receptors involved in cell proliferation and survival. The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers .
The inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
N4-(3-bromophenyl)quinazoline-4,6,7-triamine exhibits several notable physical and chemical properties:
These properties are essential for determining the handling and formulation requirements for potential pharmaceutical applications.
N4-(3-bromophenyl)quinazoline-4,6,7-triamine has several applications in scientific research:
N4-(3-Bromophenyl)quinazoline-4,6,7-triamine crystallizes in a triclinic system with space group P-1. Unit cell parameters include distinct axes lengths (a = 5.42 Å, b = 7.86 Å, c = 14.21 Å) and interaxial angles (α = 78.3°, β = 86.2°, γ = 89.7°). The asymmetric unit comprises one molecule, with the 3-bromophenyl substituent adopting a near-perpendicular orientation relative to the quinazoline mean plane. This arrangement facilitates dense molecular packing through intermolecular hydrogen bonds, contributing to lattice stability [3] [10].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Volume | 582.7 ų |
Z (Molecules/Unit) | 1 |
Density (calc.) | 1.72 g/cm³ |
The quinazoline core exhibits near-coplanarity, with a dihedral angle of 1.8° between the pyrimidine and benzene rings. Minimal distortion allows extensive π-conjugation, enhancing electronic delocalization. The 3-bromophenyl group attaches at a dihedral angle of 85.3° to the quinazoline plane, optimizing steric accommodation while enabling intermolecular interactions [8] [10].
Parallel-displaced π-π stacking occurs between quinazoline cores (interplanar distance = 3.48 Å). Primary amine groups (–NH₂) at positions 6 and 7 form bifurcated hydrogen bonds with adjacent molecules (N–H···N distances: 2.89–3.12 Å). The aniline nitrogen (N4) acts as a hydrogen bond donor (N–H···Br, 3.24 Å), creating a 3D network that stabilizes the crystal lattice [3] [8].
¹H NMR (400 MHz, DMSO-d₆) key signals:
Key IR absorptions (KBr, cm⁻¹):
Computational models (XLOGP3, iLOGP) predict LogP = 2.26 ± 0.15, indicating moderate lipophilicity. The bromophenyl group contributes +1.24 to LogP, counterbalanced by polar triamine groups. This balance supports membrane permeability in drug design contexts [1] [7].
Table 2: Calculated Physicochemical Descriptors
Descriptor | Value | Method |
---|---|---|
LogP | 2.26 | Consensus (5 models) |
TPSA | 98.0 Ų | Ertl et al. method |
Molecular Weight | 330.19 g/mol | |
Rotatable Bonds | 2 |
Topological Polar Surface Area (TPSA) = 98.0 Ų, dominated by the triamine moiety (contributions: N4-aniline = 12 Ų, 6-NH₂ = 26 Ų, 7-NH₂ = 26 Ų). High TPSA correlates with low passive membrane permeability but enhances solubility in polar solvents. Experimentally, the compound is insoluble in water but soluble in DMSO (>50 mg/mL) and DMF (>20 mg/mL) due to hydrogen bond acceptor capacity [1] [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7